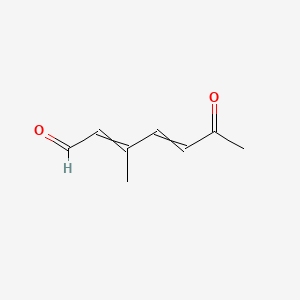

3-Methyl-6-oxohepta-2,4-dienal

Description

3-Methyl-6-oxohepta-2,4-dienal is an α,β-unsaturated aldehyde characterized by a seven-carbon backbone with conjugated double bonds at positions 2 and 4, a methyl substituent at position 3, and a ketone group (oxo) at position 5. This structural complexity confers unique reactivity and biological relevance, distinguishing it from simpler aldehydes.

Properties

Molecular Formula |

C8H10O2 |

|---|---|

Molecular Weight |

138.16 g/mol |

IUPAC Name |

3-methyl-6-oxohepta-2,4-dienal |

InChI |

InChI=1S/C8H10O2/c1-7(5-6-9)3-4-8(2)10/h3-6H,1-2H3 |

InChI Key |

VGUSVOYQJAGETI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC=O)C=CC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-6-oxohepta-2,4-dienal can be synthesized through several methods. One common approach involves the formylenylolefination technique, which is significant for synthesizing various natural products. Another method includes the Vilsmeier reaction of α-oxo-ketenedithioacetals, demonstrating its importance in organic synthesis.

Industrial Production Methods

In industrial settings, this compound is often produced through palladium-catalyzed cross-coupling reactions with functional organozinc reagents. This method leads to the production of functional conjugated dienic aldehydes.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-oxohepta-2,4-dienal undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, organozinc reagents, and formylenylolefination agents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions include functional conjugated dienic aldehydes and other related compounds.

Scientific Research Applications

3-Methyl-6-oxohepta-2,4-dienal has several scientific research applications, including:

Synthesis of Natural Products: It is utilized as a key intermediate in the synthesis of natural products like strobilurin B.

Atmospheric Chemistry Studies: It is identified as a significant product in the reactions of toluene-1,2-oxide/2-methyloxepin.

Microbiological Studies: It is found as a product in the aerobic degradation of certain nitrotoluenes, indicating its relevance in environmental chemistry.

Mechanism of Action

The mechanism of action of 3-Methyl-6-oxohepta-2,4-dienal involves its interaction with molecular targets and pathways. It exerts its effects through various chemical reactions, including oxidation, reduction, and substitution. These reactions lead to the formation of functional conjugated dienic aldehydes and other related compounds.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Hexa-2,4-dienal

- Structure : A six-carbon α,β-unsaturated aldehyde with conjugated double bonds at positions 2 and 4.

- Key Differences : Lacks the methyl and oxo substituents present in 3-methyl-6-oxohepta-2,4-dienal.

- Functional Insights :

- Applications : Used in studies of enzymatic detoxification pathways .

(2E,4E)-Hepta-2,4-dienal

- Key Differences : The absence of substituents reduces steric and electronic complexity compared to this compound.

- Functional Insights: Identified as a volatile organic compound (VOC) in Papilio machaon butterflies, contributing to odor profiles .

- Applications : Commercial availability as a biochemical reagent for organic synthesis (e.g., MCE catalog) .

Trans-2-nonenal

- Structure : A nine-carbon aldehyde with a single double bond at position 2.

- Key Differences: Longer carbon chain and non-conjugated double bond result in distinct physicochemical properties.

- Functional Insights :

Structural and Functional Comparison Table

Mechanistic and Reactivity Insights

- Electrophilicity: The conjugated dienal system in this compound increases electrophilicity at the α,β-unsaturated positions, making it susceptible to nucleophilic attacks (e.g., Michael additions). The oxo group further polarizes the electron density, enhancing reactivity compared to non-oxo analogs .

- Volatility and Ecology : Reduced volatility due to the oxo group could limit its role as a VOC in plants or insects compared to (2E,4E)-hepta-2,4-dienal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.